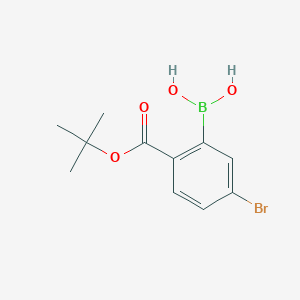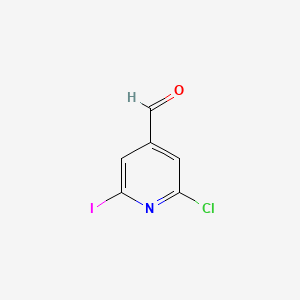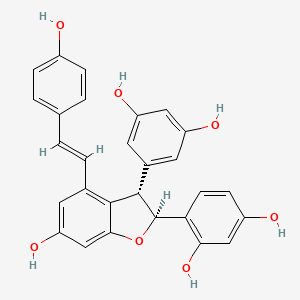
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with benzyl, bromo, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-bromo-N-methylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by N-alkylation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom into the pyrimidine ring . The subsequent N-alkylation can be achieved using benzyl chloride and methylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiourea, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized pyrimidines .
Aplicaciones Científicas De Investigación
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-6-bromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-6-chloro-N-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-6-fluoro-N-methylpyrimidin-4-amine: Contains a fluorine atom instead of bromine.
N-Benzyl-6-iodo-N-methylpyrimidin-4-amine: Contains an iodine atom instead of bromine.
Uniqueness
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to different biological activities and properties compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C12H12BrN3 |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
N-benzyl-6-bromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(8-10-5-3-2-4-6-10)12-7-11(13)14-9-15-12/h2-7,9H,8H2,1H3 |
Clave InChI |
AQMRJLJMUXONFH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=CC(=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)






![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)





![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)
